3-(Chloromethyl)oxetane
Overview
Description
3-(Chloromethyl)oxetane is a chemical compound with the CAS Number: 87498-55-3. It has a molecular weight of 106.55 and its IUPAC name is 3-(chloromethyl)oxetane .
Synthesis Analysis
Oxetanes, including 3-(Chloromethyl)oxetane, can be synthesized through various methods. One such method involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN . Another method involves the use of dimethyloxosulfonium methylide for the methylenation of epoxides .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)oxetane is represented by the formula C4H7ClO . The InChI Code for this compound is 1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2 .Physical And Chemical Properties Analysis
3-(Chloromethyl)oxetane has a density of 1.1±0.1 g/cm3, a boiling point of 136.4±15.0 °C at 760 mmHg, and a vapor pressure of 9.1±0.2 mmHg at 25°C . Its enthalpy of vaporization is 35.8±3.0 kJ/mol, and it has a flash point of 41.9±4.5 °C . The index of refraction is 1.442 .Scientific Research Applications
Synthesis and Derivative Formation
3-(Chloromethyl)oxetane serves as a versatile intermediate for the preparation of various derivatives due to its multiple reactive sites. The presence of chlorine atoms and the oxetane ring enables its conversion into different compounds. For instance, methods have been developed for transforming 3-(Chloromethyl)oxetane into 1,3-dioxanes and alkoxymethyloxetanes. Derivatives containing iodomethyl, alkoxymethyl, and alkylaminomethyl groups have been synthesized from it (Zarudii et al., 1985).
Polymerization and Material Science
3-(Chloromethyl)oxetane is integral in polymer science, particularly in the synthesis of specific polymers. For example, it has been used to create poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane], a polymer characterized by various physical properties such as viscosity, glass transition, and decomposition temperatures, and surface properties (Améduri et al., 1993). Another study focused on the preparation and polymerization of 3-(Chloromethyl)oxetane, leading to the formation of elastomeric homopolymers, highlighting its potential in creating materials with specific mechanical properties (Wicks & Tirrell, 1990).
Liquid Crystalline Copolyethers
In the field of liquid crystals, 3-(Chloromethyl)oxetane has been used in copolycondensation processes to develop mesomorphic copolyethers. These materials were investigated for their liquid crystalline (LC) properties using techniques like optical polarization microscopy and DSC analyses (Hurduc et al., 1993).
Drug Discovery and Synthesis
In drug discovery, the oxetane ring, which includes 3-(Chloromethyl)oxetane, is recognized for its role as a bioisostere, replacing functionalities like gem-dimethyl or carbonyl groups. This substitution can lead to changes in solubility, lipophilicity, metabolic stability, and conformational preference, crucial in the development of new pharmaceutical compounds (Hamzik & Brubaker, 2010).
Radiation-Induced Polymerization
3-(Chloromethyl)oxetane is also significant in radiation chemistry, particularly in the study of polymerization induced by irradiation. Research in this area focuses on the reaction of oxetane derivatives with gamma radiation, leading to the formation of various copolymers. These studies provide insights into the material properties and potential applications of these radiation-induced polymers (Hayashi, Watanabe, & Okamura, 1963).
Mechanism of Action
Target of Action
Oxetanes in general have been known to disrupt protein microtubule functions in cells, which play a crucial role in cell division .
Mode of Action
Oxetanes are known to provide rigidification of the overall structure and can act as a hydrogen-bond acceptor for a threonine-oh group in the binding pocket .
Biochemical Pathways
Oxetanes are known to undergo ring-opening reactions . The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required .
Pharmacokinetics
The molecular weight of 3-(chloromethyl)oxetane is 10655 Da , which might influence its bioavailability.
Action Environment
The formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature could be a significant environmental factor .
Safety and Hazards
Future Directions
Oxetanes, including 3-(Chloromethyl)oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being studied for their potential benefits in drug discovery, with a focus on their ability to improve target affinity and aqueous solubility .
properties
IUPAC Name |
3-(chloromethyl)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUPFCIDWQWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619740 | |
Record name | 3-(Chloromethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)oxetane | |
CAS RN |
87498-55-3 | |
Record name | 3-(Chloromethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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